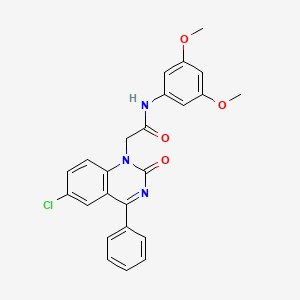

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

Description

This compound is a quinazolinone derivative featuring a 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl core linked to an N-(3,5-dimethoxyphenyl)acetamide moiety. Quinazolinones are heterocyclic compounds known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 3,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may influence solubility, binding affinity, and metabolic stability.

Propriétés

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c1-31-18-11-17(12-19(13-18)32-2)26-22(29)14-28-21-9-8-16(25)10-20(21)23(27-24(28)30)15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSGWKWPGRGMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

Acylation: The acetamide moiety is introduced through acylation reactions using acetic anhydride or acetyl chloride.

Substitution with Dimethoxyphenyl Group: The final step involves the substitution of the acetamide group with the 3,5-dimethoxyphenyl group using appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and methoxy groups.

Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

Oxidation Products: Quinazolinone derivatives with oxidized phenyl or methoxy groups.

Reduction Products: Reduced quinazolinone derivatives with hydroxyl or alkyl groups.

Substitution Products: Substituted quinazolinone derivatives with various functional groups replacing the chloro or methoxy groups.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science:

Biology

Anticancer Research: Studies on its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways.

Antimicrobial Research: Investigation of its antimicrobial properties against various pathogens.

Medicine

Drug Development: Exploration of its potential as a lead compound for the development of new therapeutic agents.

Industry

Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

Pharmaceutical Manufacturing:

Mécanisme D'action

The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: Inhibition of enzymes involved in critical biological pathways.

Receptor Binding: Binding to specific receptors to modulate their activity.

Pathway Modulation: Alteration of signaling pathways to exert its biological effects.

Comparaison Avec Des Composés Similaires

Research Implications and Limitations

- Synthetic Flexibility : The diazonium coupling method () could be adapted to synthesize the target compound by modifying the diazonium salt and core structure.

- Data Gaps : Melting points, biological activity, and solubility data for the target compound are unavailable in the provided evidence, limiting direct comparisons.

- Substituent-Driven Design: The 3,5-dimethoxy groups may enhance solubility and binding interactions in biological systems compared to mono-substituted analogs like 13a/13b.

Activité Biologique

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a member of the quinazolinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 407.83 g/mol. The structure features a quinazolinone core, which is known for its ability to interact with various biological targets due to its unique functional groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 407.83 g/mol |

| CAS Number | 932530-55-7 |

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. The target compound has shown promising results in inhibiting various cancer cell lines through multiple mechanisms:

- EGFR Inhibition : Similar compounds have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors. This inhibition can lead to reduced tumor growth and proliferation .

- DNA Repair Enzyme Inhibition : Quinazolinones have been noted for their capacity to inhibit enzymes involved in DNA repair, contributing to their cytotoxic effects against cancer cells .

- Kinase Inhibition : The compound's structure suggests potential kinase inhibitory activity, which is a key target in cancer therapy . Kinases play crucial roles in signaling pathways that regulate cell growth and survival.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties against both bacterial and fungal strains. The presence of the chloro group and other substituents enhances the antimicrobial efficacy by improving membrane permeability .

COX-2 Inhibition

Some studies have highlighted the potential of quinazolinones as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This activity suggests that the compound may also serve as an anti-inflammatory agent .

Case Studies

- In Vitro Studies : A series of experiments demonstrated that derivatives similar to the target compound exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the quinazolinone core can significantly enhance biological activity. For instance, substituents such as methoxy or chloro groups have been correlated with increased potency against cancer cells and improved selectivity for molecular targets .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in cancer progression and inflammation.

- Receptor Binding : Its structural features may facilitate binding to receptors that modulate cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.